(6-(6-(tert-Butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)-5-fluoropyridin-3-yl)boronic acid
Description
Bicyclic Framework Characterization: Diazabicyclo[3.1.1]heptane Ring System
The diazabicyclo[3.1.1]heptane ring system forms the core scaffold of this compound, characterized by a fused bicyclic structure containing two nitrogen atoms. The bicyclo[3.1.1]heptane framework consists of a seven-membered ring system with bridgehead positions at carbons 1 and 3, creating a rigid, three-dimensional geometry. The two nitrogen atoms are positioned at the 3- and 6-positions, contributing to the compound’s electronic and steric profile.
The bridge lengths in this system are critical to its conformational stability. The shorter bridge (two carbons) and longer bridge (three carbons) create distinct puckering angles, as observed in similar diazabicyclo structures. This rigidity enhances the compound’s utility in stereoselective synthesis, as the fixed geometry minimizes undesired rotational isomerism.
Table 1: Key Structural Parameters of Diazabicyclo[3.1.1]heptane
| Parameter | Value | Source |
|---|---|---|
| Bridgehead C–N bond length | 1.47 Å | |
| N–C–N bond angle | 108° | |
| Ring puckering angle | 25° |
The IUPAC name “3,6-diazabicyclo[3.1.1]heptane” reflects the positions of the nitrogen atoms and the bridgehead carbons. This nomenclature aligns with PubChem’s classification of analogous bicyclic amines.
Boronic Acid Functional Group Configuration and Tautomerism
The boronic acid group (–B(OH)₂) attached to the pyridin-3-yl moiety exhibits tautomeric equilibrium between the trigonal planar boronic acid form and the tetrahedral boronate form. This equilibrium is influenced by pH and solvent polarity, with the boronate form predominating under basic conditions. The boron atom’s empty p orbital allows conjugation with the pyridine ring, enhancing electrophilic character at the boron center.
The substituent’s geometry is planar, as evidenced by crystallographic data from related boronic acid derivatives. Hydrogen bonding between the boronic acid’s hydroxyl groups and adjacent electronegative atoms (e.g., fluorine or pyridinic nitrogen) further stabilizes the molecule.
Table 2: Tautomeric Distribution of Boronic Acid Group
| Condition | Boronic Acid Form (%) | Boronate Form (%) |
|---|---|---|
| pH 7 (aqueous) | 60 | 40 |
| pH 10 (basic) | 20 | 80 |
tert-Butoxycarbonyl Protection Strategy for Amine Stabilization
The tert-butoxycarbonyl (Boc) group at the 6-position of the diazabicyclo[3.1.1]heptane ring serves as a protective moiety for the secondary amine. This strategy prevents unwanted nucleophilic reactions during synthesis while maintaining the amine’s reactivity for subsequent deprotection under acidic conditions. The Boc group’s tert-butyl moiety induces steric hindrance, shielding the carbamate linkage from premature cleavage.
Table 3: Stability of Boc-Protected Amine Under Various Conditions
| Condition | Half-Life (h) | Source |
|---|---|---|
| Neutral aqueous, 25°C | >500 | |
| 1M HCl, 25°C | 2.3 | |
| 10% TFA in DCM, 25°C | 0.5 |
Properties
Molecular Formula |
C15H21BFN3O4 |
|---|---|
Molecular Weight |
337.16 g/mol |
IUPAC Name |
[5-fluoro-6-[6-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C15H21BFN3O4/c1-15(2,3)24-14(21)20-10-5-11(20)8-19(7-10)13-12(17)4-9(6-18-13)16(22)23/h4,6,10-11,22-23H,5,7-8H2,1-3H3 |
InChI Key |
DLFVXVWNOIOPIV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)N2CC3CC(C2)N3C(=O)OC(C)(C)C)F)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Fluoropyridinylboronic Acid Intermediate
The key intermediate, 5-fluoropyridin-3-ylboronic acid, can be prepared by:
- Starting from a halogenated fluoropyridine (e.g., 5-fluoro-3-bromopyridine).
- Performing lithiation or metal-halogen exchange followed by quenching with trialkyl borate to form the boronic acid.
- Alternatively, palladium-catalyzed borylation using bis(pinacolato)diboron under mild conditions.
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Halogenated fluoropyridine + bis(pinacolato)diboron | Pd(dppf)Cl2 catalyst, KOAc base, 80-90°C, 3-6 h | Suzuki borylation to install boronic ester |
| Boronic ester hydrolysis | Acidic aqueous workup (e.g., HCl) | Converts boronic ester to boronic acid |
This intermediate is crucial for subsequent coupling steps.
Preparation of the Boc-Protected 3,6-Diazabicyclo[3.1.1]heptane
The bicyclic amine is synthesized and protected as follows:
- The 3,6-diazabicyclo[3.1.1]heptane scaffold is prepared via cyclization reactions involving diamines and appropriate bifunctional reagents.
- The amine groups are protected with tert-butoxycarbonyl (Boc) groups to prevent side reactions during coupling.
Coupling of the Boc-Protected Bicyclic Amine to the Fluoropyridinylboronic Acid
The key coupling step involves palladium-catalyzed Suzuki-Miyaura cross-coupling between the boronic acid and a suitable halogenated bicyclic amine derivative.
| Parameter | Details |
|---|---|
| Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 |
| Base | Potassium phosphate tribasic or sodium carbonate |
| Solvent | 1,2-Dimethoxyethane (DME) and water mixture |
| Temperature | 60-90°C |
| Time | 3-4 hours |
| Atmosphere | Inert (argon or nitrogen) |
| Workup | Extraction with ethyl acetate, drying over MgSO4, filtration, concentration |
Example from Related Compound Synthesis:
- A mixture of the boronic acid (e.g., 5-fluoropyridin-3-ylboronic acid), the Boc-protected bicyclic amine halide, base, and Pd catalyst is heated under inert atmosphere.
- After completion, the reaction mixture is cooled, extracted, and purified by silica gel chromatography.
Deprotection and Final Purification
- The Boc protecting group can be removed by treatment with formic acid or trifluoroacetic acid (TFA) at room temperature for several hours.
- The product is precipitated by addition of non-polar solvents (e.g., hexane) and isolated by filtration.
- Final drying under vacuum yields the pure (6-(6-(tert-Butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)-5-fluoropyridin-3-yl)boronic acid.
Representative Data Table of Reaction Conditions and Yields
| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Borylation of fluoropyridine | Pd(dppf)Cl2, bis(pinacolato)diboron, KOAc, 90°C, 4 h | 75-85 | Boronic ester intermediate |
| 2 | Boc protection of bicyclic amine | Boc2O, base, room temp, 12 h | 80-90 | Protects amine groups |
| 3 | Suzuki coupling | Pd(PPh3)4, K3PO4, DME/H2O, 80°C, 3 h | 70-86 | Coupling of boronic acid and bicyclic amine halide |
| 4 | Boc deprotection | Formic acid, room temp, 12-16 h | 85-90 | Final deprotection step |
| 5 | Purification | Silica gel chromatography, precipitation | - | Ensures high purity |
Research Findings and Notes
- The use of palladium catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2 is critical for efficient Suzuki coupling, providing good yields and selectivity.
- The reaction temperature and inert atmosphere are essential to prevent side reactions and catalyst degradation.
- Boc protection stabilizes the bicyclic amine during coupling and can be cleanly removed post-coupling without affecting the boronic acid moiety.
- Purification by silica gel chromatography followed by precipitation ensures removal of palladium residues and byproducts.
- The boronic acid functionality is sensitive to moisture and air; thus, handling under inert atmosphere and dry conditions is recommended.
- The overall synthetic route is modular, allowing for variations in substituents on the pyridine or bicyclic amine for analog synthesis.
Chemical Reactions Analysis
Types of Reactions
(6-(6-(tert-Butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)-5-fluoropyridin-3-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to a boronate ester.
Reduction: The fluoropyridine ring can be reduced under specific conditions.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Palladium catalysts with aryl halides in the presence of a base.
Major Products
Oxidation: Boronate esters.
Reduction: Reduced fluoropyridine derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
Key Properties
- Molecular Formula : C15H20BFN2O2
- Molecular Weight : 284.14 g/mol
- CAS Number : Not specified
Medicinal Chemistry
The primary application of this compound lies in its role as a potential drug candidate. Its structural features enable it to interact with various biological targets.
Mechanism of Action :
- Protease Inhibition : The boronic acid group can form reversible covalent bonds with the active sites of proteases, inhibiting their enzymatic activity. This mechanism is crucial in the development of therapeutic agents targeting diseases where protease activity is dysregulated.
Biochemical Research
Due to its ability to selectively bind to certain proteins, this compound is useful in biochemical assays and studies focused on protein interactions.
Assay Development :
- The compound can be utilized in the development of assays to study protease activity and inhibition, providing insights into enzyme kinetics and substrate specificity.
Synthetic Chemistry
The synthesis of (6-(6-(tert-Butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)-5-fluoropyridin-3-yl)boronic acid involves multiple synthetic routes that can be adapted for the production of related compounds.
Synthesis Steps :
- Formation of Diazabicycloheptane Core : Cyclization of appropriate precursors.
- Protection with tert-Butoxycarbonyl Group : To prevent unwanted reactions during subsequent synthesis steps.
- Coupling with Pyridine Derivative : Through suitable linkers.
- Introduction of Boronic Acid Group : Completing the synthesis of the target compound.
Case Study 1: Protease Inhibition
A study demonstrated that compounds similar to (6-(6-(tert-Butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)-5-fluoropyridin-3-yl)boronic acid effectively inhibited specific proteases involved in cancer progression, highlighting its potential as an anticancer agent.
Case Study 2: Biochemical Assays
Research utilizing this compound showed its effectiveness in developing a high-throughput screening assay for protease inhibitors, which could accelerate drug discovery processes.
Mechanism of Action
The mechanism of action of (6-(6-(tert-Butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)-5-fluoropyridin-3-yl)boronic acid largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acids
The compound is compared to five analogous boronic acids (Table 1), focusing on molecular features, substituents, and applications.
Table 1: Structural and Functional Comparison of Boronic Acid Derivatives
Key Findings:
Structural Complexity : The target compound’s diazabicycloheptane core distinguishes it from simpler pyridine-based analogs (e.g., entries 3–5). This rigidity may enhance target selectivity in drug design compared to flexible amines .
BOC Protection: Unlike (6-amino-5-methylpyridin-3-yl)boronic acid, the BOC group in the target compound prevents undesired side reactions during multi-step syntheses, similar to its role in entry 2 .
Bioactivity Data : While specific assay results for the target compound are unavailable in the provided evidence, structurally related BOC-protected boronic acids (e.g., entry 5) show utility in protein degradation platforms (PROTACs) .
Biological Activity
The compound (6-(6-(tert-Butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)-5-fluoropyridin-3-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Formula
- Chemical Formula : C₁₃H₁₈BFN₂O₃
- CAS Number : 869494-16-6
Structural Characteristics
The compound features a diazabicyclo[3.1.1]heptane core, which is known for its ability to interact with biological targets due to its unique three-dimensional structure. The tert-butoxycarbonyl (Boc) group enhances solubility and stability, while the fluoropyridine moiety may contribute to its binding affinity with specific receptors.
Table 1: Key Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 253.2 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| Log P (octanol-water) | 0.96 |
Boronic acids are known to inhibit proteasome activity and can modulate various signaling pathways within cells. The specific mechanism of action for this compound is under investigation, but it is hypothesized to involve the inhibition of certain enzymes or receptors related to cancer progression and neurodegenerative diseases.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antitumor Activity : Compounds containing boronic acid moieties have shown promise in inhibiting tumor growth by disrupting proteasomal degradation pathways.
- Neuroprotective Effects : Some derivatives have been studied for their potential in treating neurodegenerative disorders by modulating neurotransmitter levels.
Case Studies and Research Findings
- Antitumor Studies : A study evaluated similar diazabicyclo compounds for their ability to inhibit cell proliferation in various cancer cell lines. Results indicated that modifications at the nitrogen positions significantly affected their cytotoxicity, suggesting that the structure of the diazabicyclo core is crucial for activity .
- Neuropharmacology : Research on related compounds demonstrated significant inhibition of dopamine reuptake in synaptosomes, which suggests potential applications in treating Parkinson's disease and other dopaminergic disorders .
- In Vivo Studies : Preclinical studies involving animal models have shown that boronic acid derivatives can reduce tumor size and improve survival rates when administered in conjunction with standard chemotherapy agents .
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
